molecular formula C18H13N3O3S B2886300 N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 314043-88-4

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2886300
CAS RN: 314043-88-4
M. Wt: 351.38
InChI Key: XQHIUFDKBVYHSA-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as BZP, is a chemical compound that has been widely used in scientific research. BZP is a synthetic compound that belongs to the class of benzodiazepines and has been used as a tool in the study of the central nervous system.

Scientific Research Applications

Medicinal Chemistry Applications

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide derivatives have been explored for their potential in medicinal chemistry, particularly in the development of new pharmaceuticals. For instance, derivatives of benzothiazole have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006). Additionally, compounds featuring the benzothiazole moiety have been synthesized and evaluated for their anticonvulsant, neurotoxicity, CNS depressant study, and other toxicity studies, showing promising activity in MES and scPTZ screens without demonstrating neurotoxicity or liver toxicity (Rana et al., 2008).

Materials Science Applications

In materials science, benzothiazole derivatives have been utilized in the design of biosensors and corrosion inhibitors. Polyamic acids containing benzothiazole pendent groups have been synthesized and shown to possess electroactivity, enabling their use in enzyme-free hydrogen peroxide biosensors with rapid response times and high selectivity (Hua et al., 2011). Moreover, benzothiazole derivatives have been studied as corrosion inhibitors for steel in acidic solutions, where they offered high inhibition efficiencies and stability, indicating their potential for protecting metal surfaces (Hu et al., 2016).

Chemistry Applications

In the field of chemistry, the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization has been successfully carried out under mild conditions, yielding a variety of N-benzothiazol-2-yl-amides in good to excellent yields. This demonstrates the versatility of benzothiazole derivatives in synthetic organic chemistry (Wang et al., 2008). Additionally, benzothiazole and its derivatives have been used in the synthesis of fluorescent compounds with potential applications in sensing and imaging. These compounds have shown excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics, indicating their utility in developing new fluorescent materials (Padalkar et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-15-8-9-16(23)21(15)12-5-3-4-11(10-12)17(24)20-18-19-13-6-1-2-7-14(13)25-18/h1-7,10H,8-9H2,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHIUFDKBVYHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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